7-Chloro-1,2,3-benzotriazin-4-ol
Overview
Description
7-Chloro-1,2,3-benzotriazin-4-ol is a heterocyclic compound that belongs to the benzotriazine family This compound is characterized by a triazine ring fused to a benzene ring, with a chlorine atom at the 7th position and a hydroxyl group at the 4th position
Preparation Methods
The synthesis of 7-Chloro-1,2,3-benzotriazin-4-ol can be achieved through several methods. One common synthetic route involves the diazotization of 2-aminobenzamide followed by cyclization. This method typically uses sodium nitrite and hydrochloric acid to form the diazonium salt, which then undergoes cyclization to yield the desired product . Another approach involves the use of polymer-supported nitrite reagents and p-tosic acid, which offers milder reaction conditions and a broader substrate scope .
Chemical Reactions Analysis
7-Chloro-1,2,3-benzotriazin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its amine derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amine derivatives.
Scientific Research Applications
7-Chloro-1,2,3-benzotriazin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds.
Biology: This compound has been investigated for its potential as an enzyme inhibitor.
Medicine: The compound’s derivatives have shown promise as therapeutic agents due to their biological activity.
Mechanism of Action
The mechanism of action of 7-Chloro-1,2,3-benzotriazin-4-ol and its derivatives often involves the inhibition of specific enzymes. For example, as an α-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This results in a decrease in blood glucose levels, which is beneficial for managing diabetes . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
7-Chloro-1,2,3-benzotriazin-4-ol can be compared to other benzotriazine derivatives, such as:
1,2,3-Benzotriazin-4-one: This compound lacks the chlorine atom at the 7th position and the hydroxyl group at the 4th position.
7-Chloro-1,2,4-benzotriazin-3-amine 1-oxide: This derivative has an amine group at the 3rd position and an oxide group at the 1st position.
7-Chloro-2H-1,4-benzothiazin-3(4H)-one: This compound features a sulfur atom in place of the nitrogen atom at the 4th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-chloro-3H-1,2,3-benzotriazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-4-1-2-5-6(3-4)9-11-10-7(5)12/h1-3H,(H,9,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUMEYYQEBMJOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=NNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190232 | |
Record name | 7-Chloro-1,2,3-benzotriazin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36772-63-1 | |
Record name | 7-Chloro-1,2,3-benzotriazin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036772631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002638570 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Chloro-1,2,3-benzotriazin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-3,4-dihydro-1,2,3-benzotriazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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